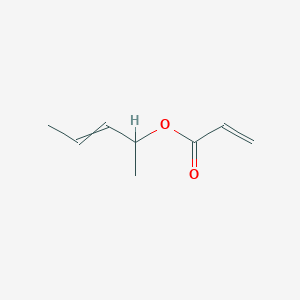
Pent-3-en-2-yl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-3-en-2-yl prop-2-enoate is an organic compound classified as an α,β-unsaturated carboxylic ester. This compound features a conjugated system where the ester carbonyl group is conjugated to a carbon-carbon double bond at the α,β position. This structural feature imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pent-3-en-2-yl prop-2-enoate can be synthesized through esterification reactions involving pent-3-en-2-ol and prop-2-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can be employed to catalyze the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
Pent-3-en-2-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pent-3-en-2-al or pent-3-en-2-oic acid.
Reduction: Formation of pent-3-en-2-ol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pent-3-en-2-yl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive ester group.
Wirkmechanismus
The mechanism of action of pent-3-en-2-yl prop-2-enoate involves its interaction with various molecular targets. The conjugated system allows the compound to participate in electrophilic addition reactions, where the double bond reacts with electrophiles. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pent-1-en-3-yl prop-2-enoate
- 2-Methylbut-3-en-2-yl prop-2-enoate
- But-3-en-2-yl prop-2-enoate
Uniqueness
Pent-3-en-2-yl prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
132576-26-2 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
pent-3-en-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(3)10-8(9)5-2/h4-7H,2H2,1,3H3 |
InChI-Schlüssel |
YUTIJSKNEMFZBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


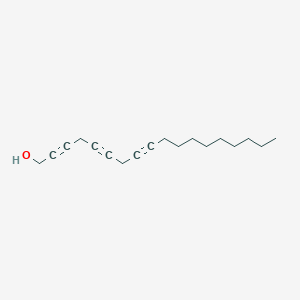
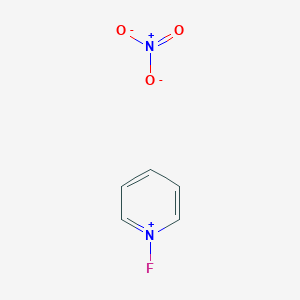
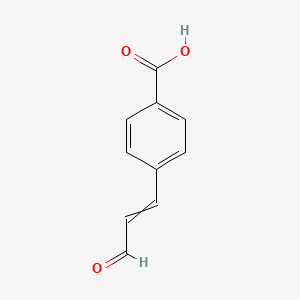
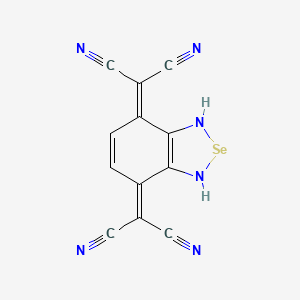
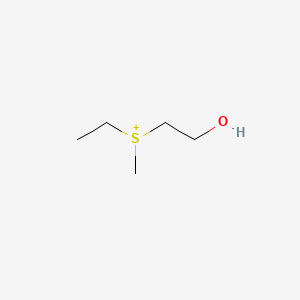
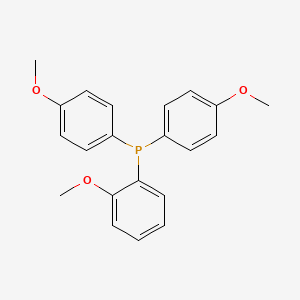
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
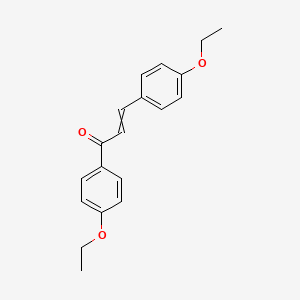
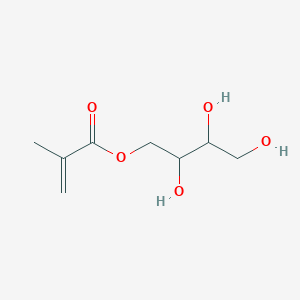
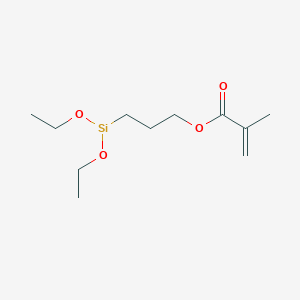
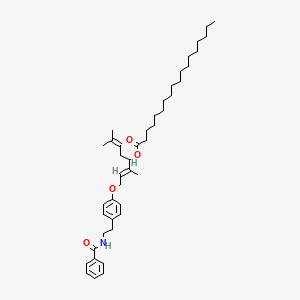
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)

